molecular formula C15H17N3O3S B2777604 N-[(furan-2-yl)methyl]-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 886948-95-4

N-[(furan-2-yl)methyl]-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2777604
CAS No.: 886948-95-4
M. Wt: 319.38
InChI Key: WMSUEXOPWLIBFN-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound that features a furan ring, a quinazolinone moiety, and a thioacetamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(16-8-10-4-3-7-21-10)9-22-14-11-5-1-2-6-12(11)17-15(20)18-14/h3-4,7H,1-2,5-6,8-9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSUEXOPWLIBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the quinazolinone moiety: This involves the condensation of anthranilic acid derivatives with amines or amides, followed by cyclization.

    Thioacetamide linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: As a building block for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide: can be compared with other compounds containing furan, quinazolinone, and thioacetamide groups.

    Similar Compounds: 2-furylmethylamine, 2-oxo-1,2,5,6,7,8-hexahydroquinazoline, and thioacetamide.

Uniqueness

The uniqueness of this compound lies in its combination of these three functional groups, which could confer unique chemical and biological properties.

Biological Activity

N-[(furan-2-yl)methyl]-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This report outlines its synthesis, mechanisms of action, and biological activity based on recent studies.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the furan intermediate: The furan ring is synthesized through alkylation reactions.
  • Construction of the hexahydroquinazoline core: This is achieved through cyclization reactions starting from appropriate precursors.
  • Coupling reaction: The furan intermediate and the hexahydroquinazoline core are linked via a sulfanyl bond.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. The presence of both furan and hexahydroquinazoline moieties may contribute to its diverse biological effects.

Anticancer Activity

Research indicates that compounds containing furan and quinazoline structures exhibit significant anticancer properties. For example:

  • A study demonstrated that derivatives of furan exhibited cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell proliferation .

Antibacterial Activity

The compound has also shown promising antibacterial activity:

  • In vitro studies assessed its effectiveness against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated substantial zones of inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Cytotoxicity Assay:
    • Cells were treated with varying concentrations of this compound.
    • MTT assays revealed a concentration-dependent decrease in cell viability across multiple cancer cell lines.
Cell LineIC50 (µg/mL)
HeLa62.37
HepG258.20
Vero75.00
  • Antibacterial Testing:
    • The compound was tested against four bacterial strains with results showing effective antibacterial properties.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10
Bacillus cereus11

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